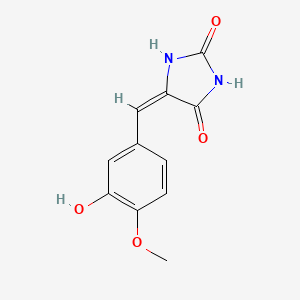
5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-dione derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzylidene group attached to the imidazolidine-2,4-dione core, which contributes to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where 3-hydroxy-4-methoxybenzaldehyde is reacted with imidazolidine-2,4-dione in the presence of a base such as piperidine or pyridine . The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce reduced imidazolidine derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons . The compound’s antibacterial activity may involve the inhibition of bacterial enzymes or disruption of bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:
5-(4-Hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione: Similar in structure but with different substitution patterns on the benzylidene group.
5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione: Lacks the methoxy group, which may affect its chemical properties and biological activities.
5-(3,4-Dimethoxybenzylidene)imidazolidine-2,4-dione: Contains additional methoxy groups, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
4368-00-7 |
|---|---|
Molekularformel |
C11H10N2O4 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O4/c1-17-9-3-2-6(5-8(9)14)4-7-10(15)13-11(16)12-7/h2-5,14H,1H3,(H2,12,13,15,16)/b7-4+ |
InChI-Schlüssel |
CVEPZWFFKVWAMM-DAXSKMNVSA-N |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)O |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N2)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















